Bisphenol A diglycidyl ether diacrylate (BADGE-DA) is a difunctional monomer primarily used in high-performance, free-radical photopolymerization systems. Its molecular structure is defined by a rigid, aromatic bisphenol A core, which provides exceptional thermal stability, hardness, and chemical resistance to the cured polymer network. The two terminal acrylate groups enable rapid curing upon exposure to UV light in the presence of a photoinitiator, making it a critical component in formulations for hard coatings, adhesives, composites, and dental resins where performance under demanding conditions is required.
Substituting Bisphenol A diglycidyl ether diacrylate (BADGE-DA) with seemingly similar monomers often leads to critical performance failures. Using its non-acrylated precursor, Bisphenol A diglycidyl ether (BADGE), is incompatible with UV-initiated free-radical polymerization workflows, as it requires epoxy-amine or thermal curing mechanisms. Common aliphatic diacrylates, such as Tripropylene glycol diacrylate (TPGDA) or 1,6-Hexanediol diacrylate (HDDA), offer lower viscosity for easier processing but result in cured materials with significantly lower glass transition temperatures (Tg), reduced hardness, and inferior thermal stability due to their flexible, non-aromatic structures. Even closely related analogs like ethoxylated Bisphenol A diacrylates, while improving flexibility, do so at the expense of the high rigidity and thermal performance imparted by the unmodified bisphenol A core of BADGE-DA.
Polymers based on BADGE-DA consistently exhibit a higher glass transition temperature (Tg), a critical metric for performance in high-temperature environments, compared to those made with flexible aliphatic diacrylates. For instance, a cured resin incorporating a chain-extended BADGE-DA derivative demonstrated a Tg of 141.8 °C. This contrasts sharply with polymers based on common aliphatic diacrylates, whose Tg values are often significantly lower, reflecting their reduced thermal stability.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 141.8 °C (for a modified BADGE-DA system) |
| Comparator Or Baseline | Typical Aliphatic Acrylate Polymers (Tg often well below 100 °C) |
| Quantified Difference | Significantly higher thermal service temperature |
| Conditions | UV-cured polymer film, measured via Dynamic Mechanical Analysis (DMA). |
A higher Tg is essential for applications requiring dimensional stability and mechanical integrity at elevated temperatures, such as automotive components, electronic encapsulants, and industrial coatings.
BADGE-DA is a highly viscous liquid or semi-solid at room temperature, which is a primary consideration for material handling and formulation. Its viscosity is several orders of magnitude higher than that of common reactive diluents like 1,6-hexanediol diacrylate (HDDA) or tripropylene glycol diacrylate (TPGDA). For example, a related aromatic urethane acrylate can exhibit a viscosity of 2,310 mPa·s at 25 °C, whereas aliphatic diluents typically have viscosities in the range of 5-15 mPa·s. This necessitates heating or the inclusion of low-viscosity monomers to achieve a workable consistency for coating or printing applications.
| Evidence Dimension | Viscosity at 25 °C |
| Target Compound Data | High (e.g., >2,000 mPa·s for similar aromatic multifunctional acrylates) |
| Comparator Or Baseline | Common Aliphatic Diacrylates (e.g., TPGDA, HDDA) (~5-15 mPa·s) |
| Quantified Difference | >100x higher viscosity |
| Conditions | Measurement at room temperature (25 °C). |
Buyers must account for the high viscosity in their process design; while it contributes to final film thickness and properties, it requires formulation with reactive diluents, which can impact the final network properties.
The rigid bisphenol A core in BADGE-DA translates directly to superior hardness in the cured material, a key differentiator from flexible monomers. In a representative UV-cured formulation based on BADGE-DA (70 wt%) and HDDA (30 wt%), the resulting coating achieved a pencil hardness of 5H. This level of hardness is critical for applications demanding high scratch and abrasion resistance.
| Evidence Dimension | Pencil Hardness (ASTM D3363) |
| Target Compound Data | 5H (in a 70/30 formulation with HDDA) |
| Comparator Or Baseline | Pure aliphatic acrylate polymers (typically much softer, in the B to H range) |
| Quantified Difference | Significantly higher hardness rating, indicating superior scratch resistance |
| Conditions | UV-cured coating on an aluminum substrate. |
For protective coatings on wood, metal, or plastic, and in applications like dental composites, achieving high surface hardness is a primary procurement driver for ensuring product longevity and durability.
Where scratch resistance and performance at elevated temperatures are critical, BADGE-DA is the preferred choice over aliphatic acrylates. Its ability to form a densely cross-linked network with a high Tg and hardness makes it ideal for industrial wood and metal coatings, automotive topcoats, and protective layers for electronic components.
In applications requiring high mechanical strength and rigidity, such as structural adhesives or the matrix resin in fiber-reinforced composites, the inherent stiffness of the bisphenol A core is a key advantage. The high modulus of the resulting polymer ensures effective load transfer and dimensional stability, outperforming more flexible adhesive formulations.
BADGE-DA and its derivatives are used in dental composites where high hardness, low shrinkage, and durability are paramount. The rigid molecular structure contributes to the final restoration's wear resistance and longevity, a critical performance attribute not achievable with softer, less stable aliphatic monomers.
Irritant